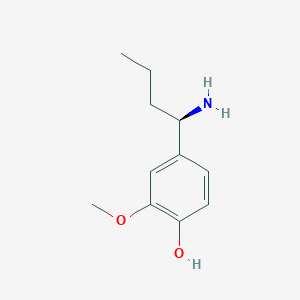

(R)-4-(1-Aminobutyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-[(1R)-1-aminobutyl]-2-methoxyphenol |

InChI |

InChI=1S/C11H17NO2/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,9,13H,3-4,12H2,1-2H3/t9-/m1/s1 |

InChI Key |

JYXFIPMZYALXGM-SECBINFHSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC(=C(C=C1)O)OC)N |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)O)OC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 4 1 Aminobutyl 2 Methoxyphenol

Retrosynthetic Strategies for the Aminobutyl Phenol (B47542) Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For (R)-4-(1-Aminobutyl)-2-methoxyphenol, the primary disconnection points are typically at the carbon-nitrogen bond of the amine and the bond connecting the butyl group to the aromatic ring. amazonaws.comresearchgate.net

A common retrosynthetic approach involves disconnecting the aminobutyl side chain from the phenol ring. This leads to precursors such as a protected 4-substituted-2-methoxyphenol and a chiral 1-aminobutane derivative. Alternatively, disconnection of the C-N bond of the amino group suggests a precursor like a 4-(1-oxobutyl)-2-methoxyphenol, which can then be converted to the desired amine via reductive amination. mdpi.com This latter strategy is often favored as it allows for the introduction of the chiral center at a later stage, potentially offering better control over stereochemistry.

Another key consideration in the retrosynthesis is the management of functional groups. The phenol and amino groups often require protection during the synthesis to prevent unwanted side reactions. The choice of protecting groups is crucial and must be compatible with the subsequent reaction conditions.

Enantioselective Synthetic Routes to the Chiral Center

The critical step in the synthesis of this compound is the establishment of the chiral center at the carbon atom bearing the amino group. Several powerful methodologies have been developed to achieve this with high enantioselectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric Hydrogenation: This method involves the reduction of a prochiral precursor, typically a ketone or imine, using hydrogen gas in the presence of a chiral metal catalyst. For the synthesis of this compound, a common precursor is 4-(1-(hydroxyimino)butyl)-2-methoxyphenol or a related ketone. Catalysts based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands such as BINAP or DuPHOS, have proven effective in achieving high enantiomeric excess (ee). researchgate.netrsc.orgub.edunih.govgoogle.com The choice of catalyst and reaction conditions, including pressure and temperature, is critical for maximizing both yield and enantioselectivity. ub.edu

Asymmetric Reductive Amination: This powerful one-pot reaction combines a ketone or aldehyde with an amine and a reducing agent in the presence of a chiral catalyst to directly form a chiral amine. acs.org In the context of synthesizing this compound, 4-(1-oxobutyl)-2-methoxyphenol can be reacted with ammonia (B1221849) or a protected amine source in the presence of a chiral catalyst and a reducing agent like Hantzsch esters or silanes. unimi.it

Chiral Auxiliary-Mediated Syntheses

This strategy involves covalently attaching a chiral auxiliary to a substrate molecule to direct a subsequent diastereoselective transformation. nih.govharvard.edu After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a common approach is to use a chiral auxiliary derived from an amino acid, such as a Schöllkopf auxiliary. biosynth.com This auxiliary can be condensed with a suitable carbonyl compound to form a chiral intermediate. Subsequent alkylation of this intermediate with a propyl group occurs with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. biosynth.com Finally, cleavage of the auxiliary yields the desired (R)-enantiomer of the aminobutyl side chain, which can then be attached to the phenolic core. While effective, this method often requires additional steps for the attachment and removal of the auxiliary. harvard.edu

Chemoenzymatic Transformations for Stereocontrol

Enzymes are highly selective natural catalysts that can be employed for a variety of stereoselective transformations. researchgate.netnih.govrsc.org

Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase (B570770) can be used to selectively acylate the (S)-enantiomer of a racemic aminobutyl phenol precursor, allowing for the isolation of the desired (R)-enantiomer. researchgate.netntnu.no

Asymmetric Bioreduction: Certain enzymes, such as alcohol dehydrogenases (ADHs), can reduce a prochiral ketone precursor with high enantioselectivity. nih.govrsc.org For example, an ADH can be used to reduce 4-(1-oxobutyl)-2-methoxyphenol to the corresponding (R)-alcohol, which can then be converted to the amine with retention of stereochemistry. This approach is often lauded for its high selectivity and environmentally friendly reaction conditions. nih.gov

Stereospecific Functionalization and Derivatization

Once the chiral aminobutyl phenol core has been synthesized, further stereospecific functionalization or derivatization may be required. These reactions must proceed without affecting the newly established stereocenter. For example, protection or deprotection of the phenol and amino groups must be carried out under mild conditions to prevent racemization.

Derivatization of the amino or phenol group can be used to synthesize a variety of analogs for structure-activity relationship studies. For instance, N-alkylation or N-acylation of the amino group can be achieved using standard procedures, while the phenolic hydroxyl group can be converted to ethers or esters.

| Parameter | Effect on Synthesis |

| Catalyst Loading | Lowering catalyst loading is economically favorable but may require longer reaction times or lead to lower conversion. Finding the optimal balance is key. |

| Solvent | The polarity and coordinating ability of the solvent can significantly influence both the rate and selectivity of the reaction. |

| Temperature | Lower temperatures often lead to higher enantioselectivity but may decrease the reaction rate. |

| Pressure | In asymmetric hydrogenation, hydrogen pressure can affect both the rate and the enantioselectivity. |

| Ligand Structure | Fine-tuning the electronic and steric properties of the chiral ligand is crucial for maximizing enantioselectivity. |

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound is centered on achieving high enantioselectivity, efficiency, and scalability. A promising and innovative approach involves the asymmetric reductive amination of a suitable precursor, 4-butyryl-2-methoxyphenol. This strategy circumvents the need for classical resolution of racemic mixtures and offers a direct route to the desired (R)-enantiomer.

One such proposed pathway utilizes a chiral auxiliary, specifically (R)-tert-butanesulfinamide (Ellman's auxiliary), to direct the stereochemical outcome of the amination. The synthesis would commence with the condensation of 4-butyryl-2-methoxyphenol with (R)-tert-butanesulfinamide to form a chiral sulfinylimine intermediate. Subsequent reduction of this imine, for instance with a hydride reducing agent, would proceed with high diastereoselectivity, affording the corresponding sulfinamide. The final step involves the acidic cleavage of the sulfinyl group to yield the target primary amine, this compound, with high enantiomeric excess.

Another advanced pathway involves the transition metal-catalyzed asymmetric hydrogenation of an intermediate imine. In this approach, the precursor ketone, 4-butyryl-2-methoxyphenol, is first condensed with an amine source, such as ammonia or an ammonium (B1175870) salt, to form a prochiral imine. This imine is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, for example, a rhodium or iridium complex with a chiral phosphine ligand. The choice of the chiral ligand is critical in inducing high enantioselectivity in the final product. This method is highly attractive due to its catalytic nature and high atom economy.

Synthesis of Key Precursor and Intermediate Compounds

The successful synthesis of this compound is heavily reliant on the efficient preparation of key precursor and intermediate compounds. This section details the synthesis of 4-substituted-2-methoxyphenol derivatives, amination reactions for related phenolic structures, and the synthesis of Schiff base intermediates.

Preparation of 4-Substituted-2-methoxyphenol Derivatives

The primary precursor for the synthesis of the target molecule is a 4-substituted-2-methoxyphenol. A common starting material for these derivatives is eugenol (B1671780) (4-allyl-2-methoxyphenol), which is readily available from natural sources like clove oil. neliti.comusu.ac.idugm.ac.idresearchgate.netusu.ac.id The allyl group of eugenol can be transformed into various other functional groups. For instance, isomerization of the double bond followed by oxidation can yield vanillin (B372448) (4-formyl-2-methoxyphenol), another key precursor.

The synthesis of 4-allyl-2-methoxyphenyl esters has been achieved using the Yamaguchi method, which involves the reaction of 4-allyl-2-methoxyphenol with a carboxylic acid in the presence of 2,4,6-trichlorobenzoyl chloride and triethylamine. neliti.com This method has been reported to give good yields of 80-90%. neliti.com

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Allyl-2-methoxyphenol | Propionic acid, 2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP, CH2Cl2, rt | 4-Allyl-2-methoxyphenyl propionate | 80-90 | neliti.com |

| 4-Allyl-2-methoxyphenol | Butyric acid, 2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP, CH2Cl2, rt | 4-Allyl-2-methoxyphenyl butanoate | 80-90 | neliti.com |

| 4-Allyl-2-methoxyphenol | Isobutyric acid, 2,4,6-trichlorobenzoyl chloride, triethylamine, DMAP, CH2Cl2, rt | 4-Allyl-2-methoxyphenyl isobutanoate | 80-90 | neliti.com |

| Eugenol | Formaldehyde, Dimethylamine, n-heptane, reflux | 4-Allyl-6-(dimethylaminomethyl)-2-methoxyphenol | 83 | usu.ac.id |

| 4-Allyl-6-(dimethylaminomethyl)-2-methoxyphenol | Methyl iodide, ethanol (B145695) | 6-((N-Iodo-N,N-dimethylammonio)methyl)-4-allyl-2-methoxyphenol | 78.15 | usu.ac.id |

| 6-((N-Iodo-N,N-dimethylammonio)methyl)-4-allyl-2-methoxyphenol | NaOH, H2O, reflux | 4-Allyl-6-(hydroxymethyl)-2-methoxyphenol | 65.05 | usu.ac.id |

Amination Reactions for Related Phenolic Structures

Direct amination of phenolic compounds represents a powerful tool for the synthesis of aryl amines. Recent advancements have led to the development of catalytic systems that can achieve this transformation efficiently. A rhodium-catalyzed amination of phenols with a wide range of primary and secondary amines has been reported. acs.orgorganic-chemistry.org This redox-neutral process utilizes an arenophilic rhodium catalyst that facilitates the keto-enol tautomerization of phenols, allowing for a subsequent dehydrative condensation with the amine. acs.orgorganic-chemistry.org Water is the sole byproduct, making this method environmentally friendly. acs.orgorganic-chemistry.org

Another significant development is the photochemical amination of phenols. A dual catalytic system involving Ir(III) photocatalysis and a phenol-pyridinium EDA complex has been shown to facilitate the C-N coupling between phenols and various aromatic nitrogen nucleophiles with high yields. chemrxiv.org

| Phenol Substrate | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

| Various Phenols | Primary and Secondary Amines | [Cp*RhCl2]2, Na2CO3, heptane, 140 °C | Anilines | up to 99 | organic-chemistry.org |

| Phenol Derivatives | Aromatic Nitrogen Nucleophiles | Ir(III) photocatalyst, Pyridinium additive, light | C-N coupled products | up to 99 | chemrxiv.org |

| Tyr-containing peptides | Phenothiazine | Ag2CO3, o-xylene, 90 °C, air | Tyr-phenothiazine conjugate | Quantitative | acs.org |

Synthesis of Schiff Base Intermediates in Related Syntheses

Schiff base intermediates are pivotal in many synthetic routes to chiral amines. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. In the context of synthesizing this compound, a Schiff base would be formed from a 4-substituted-2-methoxyphenol containing a carbonyl group and a primary amine.

For example, vanillin (4-formyl-2-methoxyphenol) can react with various primary amines to form Schiff bases. The reaction is often catalyzed by a small amount of acid and can be carried out in solvents like methanol (B129727) or ethanol at room temperature. nih.gov The synthesis of Schiff bases from isovanillin (B20041) and various amines has been reported with excellent yields, sometimes utilizing microwave irradiation to accelerate the reaction. nih.gov The resulting imine can then be reduced to the corresponding amine. The use of a chiral amine in the condensation step, or the asymmetric reduction of the prochiral imine, is key to achieving the desired enantiomer of the final product.

The reduction of Schiff bases can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govwikipedia.org The choice of reducing agent can influence the stereochemical outcome of the reaction.

| Carbonyl Compound | Amine | Conditions | Product (Schiff Base) | Yield (%) | Reference |

| Isovanillin | N1,N1-dimethylbenzene-1,4-diamine | Microwave | (E)-4-(((4-(dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | Excellent | nih.gov |

| Isovanillin | 2-Aminophenol | Microwave | (E)-2-(((3-hydroxy-4-methoxyphenyl)methylene)amino)phenol | Excellent | nih.gov |

| Isovanillin | 4-Fluoroaniline | Microwave | (E)-5-(((4-fluorophenyl)imino)methyl)-2-methoxyphenol | 97 | nih.gov |

| Isovanillin | 4-Bromoaniline | Microwave | (E)-5-(((4-bromophenyl)imino)methyl)-2-methoxyphenol | 97 | nih.gov |

| Methyl 2-(2-formyl-4-nitrophenoxy)butanoate | Aniline | Methanol, cat. Acetic acid, rt | Methyl 2-(4-nitro-2-((phenylimino)methyl)phenoxy)butanoate | 72-95 | nih.gov |

| Methyl 2-(2-formyl-4-nitrophenoxy)butanoate | 4-Methoxyaniline | Methanol, cat. Acetic acid, rt | Methyl 2-(2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenoxy)butanoate | 72-95 | nih.gov |

Structural Characterization and Elucidation of R 4 1 Aminobutyl 2 Methoxyphenol

Spectroscopic Analysis

Spectroscopic analysis is fundamental to elucidating the molecular structure of (R)-4-(1-Aminobutyl)-2-methoxyphenol, confirming its elemental composition, functional groups, and the specific arrangement of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

NMR spectroscopy provides the primary evidence for the carbon-hydrogen framework of the molecule. While specific spectra for this exact compound are not publicly available, the expected chemical shifts and coupling patterns can be accurately predicted based on its structure and data from analogous compounds like 4-ethyl-2-methoxyphenol (B121337) and 4-methoxyphenol. ymdb.castackexchange.comresearchgate.net

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the guaiacol (B22219) ring typically appear as complex multiplets or distinct doublets and doublet of doublets between 6.5 and 7.0 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around 3.8 ppm. stackexchange.com The protons of the aminobutyl side chain would be found further upfield. The benzylic proton (CH-NH₂) would likely appear as a triplet or multiplet around 3.5-4.0 ppm. The methylene (B1212753) (-CH₂-) and terminal methyl (-CH₃) protons of the butyl group would produce overlapping multiplets between approximately 0.9 and 1.8 ppm. The phenolic (OH) and amine (NH₂) protons are expected to produce broad singlets that can be exchangeable with D₂O.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, eleven distinct signals are expected. The aromatic carbons would resonate in the 110-150 ppm region, with the oxygen-substituted carbons (C-1 and C-2) being the most downfield. The methoxy carbon signal is characteristically found around 56 ppm. chemicalbook.comspectrabase.com The carbons of the butyl side chain would appear in the upfield region, typically between 14 and 60 ppm.

2D-NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal directly with its attached carbon, confirming the assignments made in the 1D spectra. chemicalbook.com HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations, for instance, between the benzylic proton of the butyl chain and the aromatic carbons, definitively proving the attachment point of the side chain to the ring. COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the butyl chain. chemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| OH | Variable (broad) | - | s |

| H3 / C3 | ~6.8 | ~112 | d |

| H5 / C5 | ~6.7 | ~115 | dd |

| H6 / C6 | ~6.9 | ~120 | d |

| C1 (C-OH) | - | ~147 | - |

| C2 (C-OCH₃) | - | ~148 | - |

| C4 (C-Alkyl) | - | ~135 | - |

| OCH₃ | ~3.8 | ~56 | s |

| CH-NH₂ | ~3.6 | ~58 | t |

| NH₂ | Variable (broad) | - | s |

| CH₂ (alpha) | ~1.7 | ~38 | m |

| CH₂ (beta) | ~1.4 | ~20 | m |

| CH₃ (terminal) | ~0.9 | ~14 | t |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. chegg.comchegg.com The N-H stretching of the primary amine would also appear in this region, typically as one or two sharper peaks around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would appear just below 3000 cm⁻¹. The C-O stretching of the phenol (B47542) and ether groups would result in strong bands in the 1200-1270 cm⁻¹ region. chemicalbook.com Aromatic C=C stretching vibrations would be visible in the 1500-1600 cm⁻¹ range.

Interactive Table 2: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Amine (N-H) | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Strong |

| Amine (N-H) | Bend | 1580 - 1650 | Medium |

| Phenol C-O | Stretch | 1200 - 1260 | Strong |

| Ether C-O | Stretch | ~1270 (asymmetric) | Strong |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the substituted benzene (B151609) ring. Phenolic compounds typically exhibit two main absorption bands. ymdb.ca For this compound, the primary π → π* transitions of the benzene ring are expected to produce a strong absorption band (the E2-band) around 200-230 nm and a weaker band (the B-band) arising from a symmetry-forbidden transition around 270-290 nm. The exact position and intensity of these bands are sensitive to the solvent and the pH, as deprotonation of the phenolic hydroxyl group can cause a bathochromic (red) shift.

Mass Spectrometry (MS, LC-MS, HRMS) for Structural Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous calculation of the elemental formula (C₁₁H₁₇NO₂), confirming the compound's composition. HRMS is a critical tool for distinguishing between compounds with the same nominal mass. chemicalbook.comspectrabase.com

Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 195. The most characteristic fragmentation would be the alpha-cleavage (benzylic cleavage) adjacent to the amine group. This involves the loss of a propyl radical (•C₃H₇) to yield a highly stable, resonance-delocalized iminium ion fragment, which would be expected as the base peak at m/z = 152. Another common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen, which can lead to characteristic ions. miamioh.edu

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for purity assessment. spectrabase.com The compound can be separated from any synthesis impurities or degradation products by LC, and the mass spectrometer provides detection and identification of the main peak and any minor components, confirming the purity of the sample.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural proof. mdpi.com This technique would yield a three-dimensional model of the molecule as it exists in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would unambiguously confirm the (R) stereochemistry at the chiral center and reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and amine groups, which dictate the crystal packing arrangement. mdpi.com

Conformational Analysis and Stereochemical Assignment

The stereochemistry of the molecule is defined by the chiral center at the first carbon of the butyl side chain. The designation (R) indicates a specific spatial arrangement of the substituents (the aminophenol ring, the propyl group, the amino group, and a hydrogen atom) around this carbon according to the Cahn-Ingold-Prelog priority rules.

The molecule possesses conformational flexibility, primarily due to the rotation around the single bonds within the butyl side chain. The orientation of the butyl group relative to the aromatic ring can be influenced by steric and electronic factors. Theoretical calculations and advanced NMR techniques (like NOESY) could be employed to study the preferred conformations in solution. Conformational analysis helps understand the molecule's three-dimensional shape, which is crucial for its interactions with other molecules. The synthesis from a chiral precursor or through asymmetric synthesis would be key to ensuring the final product has the desired (R)-stereochemistry. sigmaaldrich.com

Investigation of Intermolecular Interactions and Crystal Packing

Detailed research and analysis of publicly available scientific literature and crystallographic databases did not yield specific information regarding the intermolecular interactions and crystal packing of this compound. While studies on related methoxyphenol derivatives exist, the unique structural arrangement of the (R)-1-aminobutyl substituent at the C4 position of the guaiacol ring system means that data from analogous compounds cannot be reliably extrapolated to describe its specific solid-state architecture.

The crystal structure of a molecule is determined by a complex interplay of various intermolecular forces, including hydrogen bonding, van der Waals interactions, and potential π-π stacking interactions of the aromatic ring. For this compound, one would anticipate the primary amine (-NH2), the hydroxyl (-OH), and the methoxy (-OCH3) groups to be key participants in a hydrogen-bonding network. The chiral center at the first carbon of the butyl chain would further influence the packing arrangement, potentially leading to a non-centrosymmetric crystal lattice.

Without experimental data from techniques such as single-crystal X-ray diffraction, a definitive description of the unit cell parameters, space group, and the specific geometric details of intermolecular contacts remains purely speculative. Such an analysis would be necessary to generate a data table of crystallographic parameters and hydrogen bond geometries.

Further research, specifically the synthesis and crystallographic analysis of this compound, is required to elucidate its crystal structure and understand the precise nature of the intermolecular forces that govern its solid-state packing.

Computational Chemistry and Molecular Modeling of R 4 1 Aminobutyl 2 Methoxyphenol

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict a variety of molecular properties with high accuracy.

Geometry Optimization and Thermochemical Parameters

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule, its minimum energy conformation. From this optimized structure, key thermochemical parameters such as standard thermodynamic functions (heat capacity, entropy, and enthalpy) can be calculated. nih.govnih.govresearchgate.net Currently, there are no published studies providing the optimized geometrical parameters (bond lengths, bond angles, dihedral angles) or the calculated thermochemical data specifically for (R)-4-(1-Aminobutyl)-2-methoxyphenol.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. growingscience.comscirp.orgthaiscience.info A smaller gap generally suggests higher reactivity. growingscience.com Specific values for the HOMO energy, LUMO energy, and the resultant energy gap for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.netdeeporigin.com It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. researchgate.net Color-coding on an MEP map typically shows electron-rich areas (negative potential, often colored red) and electron-deficient areas (positive potential, often colored blue). researchgate.netresearchgate.net A specific MEP surface analysis for this compound has not been published.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for screening potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Prediction of Ligand-Receptor Binding Modes and Affinities

Successful docking studies predict the specific interactions (like hydrogen bonds or hydrophobic interactions) between the ligand and the amino acid residues of the receptor's binding site. These studies also estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. choderalab.org While related compounds have been studied in the context of receptors like the GABA(A) receptor, nih.govnih.govpku.edu.cn there are no available molecular docking studies that specifically report the binding modes or affinities of this compound with any biological macromolecules.

Identification of Key Interacting Residues and Binding Site Characteristics

In computational drug discovery, understanding the precise interactions between a ligand and its target protein is fundamental. For this compound, molecular docking simulations are employed to predict its binding orientation within a protein's active site and to identify the key amino acid residues that stabilize the complex. These simulations place the flexible ligand into the rigid or flexible binding site of a receptor, scoring the different poses based on a force field.

The binding of a ligand is governed by a variety of non-covalent interactions. For this compound, these interactions are predicted to involve its key functional groups: the primary amine, the hydroxyl group, and the methoxy (B1213986) group. The amine and hydroxyl groups can act as hydrogen bond donors and acceptors, while the phenyl ring can participate in hydrophobic and π-π stacking interactions.

Docking studies can reveal a hypothetical binding pocket. For instance, the positively charged aminobutyl group might form a salt bridge with an acidic residue like aspartic acid or glutamic acid. The hydroxyl and methoxy groups on the phenol (B47542) ring could form hydrogen bonds with polar residues such as serine, threonine, or tyrosine. nih.govmdpi.com The aromatic ring itself may fit into a hydrophobic pocket lined with nonpolar residues like leucine, valine, and phenylalanine. nih.govmdpi.com

A detailed analysis of the top-scoring docked pose allows for the characterization of the binding site. This includes identifying the specific residues involved, the types of interactions formed, and the distances between interacting atoms. This information is crucial for understanding the molecule's mechanism of action and for designing more potent and selective analogs. nih.gov

Table 1: Predicted Interacting Residues for this compound in a Hypothetical Receptor Binding Site

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Group Involved |

|---|---|---|---|

| ASP 189 | Salt Bridge, Hydrogen Bond | 2.8 | Primary Amine |

| SER 214 | Hydrogen Bond | 3.1 | Phenolic Hydroxyl |

| TYR 99 | π-π Stacking | 4.5 | Phenyl Ring |

| PHE 220 | Hydrophobic (π-Alkyl) | 3.9 | Butyl Chain |

| GLN 192 | Hydrogen Bond | 3.3 | Methoxy Oxygen |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netnih.gov This technique provides deeper insights into the conformational flexibility of the ligand and the stability of the ligand-target complex in a simulated biological environment. researchgate.netnih.gov

MD simulations of this compound, both free in solution and bound to a target, can reveal its conformational landscape. The butyl chain and the methoxy group have rotatable bonds, allowing the molecule to adopt various shapes. By simulating the system in a water box with physiological ion concentrations and at a constant temperature and pressure, researchers can observe how the molecule folds and flexes.

Analysis of the MD trajectory can identify the most stable conformations and the energy barriers between them. This is critical because the biologically active conformation that binds to the receptor may not be the lowest energy conformation in solution. The simulation can track properties like the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule.

When applied to a ligand-protein complex, MD simulations are invaluable for assessing the stability of the predicted binding pose from docking. researchgate.net Over the course of a simulation (typically spanning nanoseconds to microseconds), a stable interaction will see the ligand remain within the binding pocket, maintaining key interactions with the receptor's residues. mdpi.com An unstable complex might see the ligand drift out of the active site.

Furthermore, MD trajectories can be used to calculate the binding free energy of the complex, a more accurate predictor of binding affinity than docking scores. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) are used to estimate the energy of binding by analyzing snapshots from the simulation. These calculations provide a quantitative measure of the complex's stability and can help differentiate between strong and weak binders.

Table 2: Hypothetical MD Simulation Parameters and Energy Analysis for this compound-Target Complex

| Parameter | Value | Description |

|---|---|---|

| Simulation Time | 200 ns | Duration of the molecular dynamics simulation. |

| Ensemble | NPT (Isothermal-isobaric) | Constant Number of particles, Pressure, and Temperature. |

| Temperature | 310 K | Simulates human body temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Average RMSD (Ligand) | 1.5 Å | Measures the average deviation of the ligand from its initial docked pose, indicating stability. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design methods used when the 3D structure of the target is unknown or to understand the key chemical features required for biological activity. nih.gov

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. To build a QSAR model for analogs of this compound, one would need a dataset of similar molecules with experimentally measured activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each molecule. Statistical methods are then used to derive a model that can predict the activity of new, untested compounds.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. chemrxiv.orgchemrxiv.org A pharmacophore model for this compound and its analogs would likely include features such as a hydrogen bond donor (from the hydroxyl or amine group), a hydrogen bond acceptor (from the hydroxyl or methoxy oxygen), a positive ionizable feature (from the amine), and an aromatic ring. nih.gov This model serves as a 3D query for screening large compound databases to find novel molecules with the desired features. chemrxiv.orgchemrxiv.org

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics tools are essential for managing and analyzing large chemical datasets. To discover analogs of this compound, virtual screening campaigns are often employed. frontiersin.orgnih.gov These campaigns screen vast libraries of virtual compounds against a target to identify potential hits.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to screen libraries containing millions of compounds. Each compound is docked into the target's binding site, and the top-scoring molecules are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, methods based on the ligand's properties are used. frontiersin.org This can involve searching for molecules with a similar 2D structure (similarity searching) or using a pharmacophore model derived from this compound to find diverse molecules that share the same essential interaction features. nih.gov

These computational screening methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources in the drug discovery process. frontiersin.orgchemrxiv.org

Network Pharmacology Approaches for Multi-Target Analysis

Modern drug discovery recognizes that many drugs exert their effects by interacting with multiple targets. Network pharmacology is a computational approach that aims to understand drug action from a systems-level perspective. nih.gov It integrates data from genomics, proteomics, and drug-target interactions to construct complex networks.

For this compound, a network pharmacology study would begin by identifying its potential protein targets using computational prediction tools (a process sometimes called "target fishing"). nih.gov These predicted targets are then mapped onto biological pathways and protein-protein interaction networks.

By analyzing the topology of this network, researchers can identify key pathways that might be modulated by the compound. This approach can help elucidate the molecule's mechanism of action, predict potential off-target effects, and identify opportunities for drug repurposing. It provides a holistic view of how a single compound can influence the complex web of interactions within a cell.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Receptor Binding and Signaling Pathway Modulation

The ability of (R)-4-(1-aminobutyl)-2-methoxyphenol to interact with and modulate the function of critical receptor systems has been a subject of investigation. These studies focus on its binding affinity and subsequent influence on intracellular signaling cascades.

G-protein coupled receptors are a major class of drug targets due to their role in a vast array of physiological processes. Research has been conducted to determine if this compound interacts with specific GPCRs, such as serotonin (B10506) and adenosine (B11128) receptors.

Serotonin Receptors: The serotonin (5-HT) system is integral to numerous functions. Studies on various 4-substituted phenylalkylamine analogs have explored their affinities for 5-HT receptors. nih.govnih.gov For instance, research on 4-substituted derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane has shown that these compounds possess significant affinity for 5-HT receptors. nih.gov The binding and functional activities of such analogs at human 5-HT2A and 5-HT2B receptors have been characterized, revealing that structural similarities can correlate with receptor affinity. nih.gov

Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are crucial modulators in processes like inflammation and vasodilation. nih.gov The affinity and efficacy of various adenosine derivatives have been evaluated to understand structure-activity relationships. nih.gov High-affinity radioligands have been developed to identify and characterize the binding subunits of these receptors, such as the 45-kDa protein identified for the A2A receptor. nih.gov

Ligand-gated ion channels, which are critical for rapid signal transmission in the nervous system, have also been investigated as potential targets for this compound.

TRP Channels: Transient Receptor Potential (TRP) channels are a diverse group of ion channels involved in sensory perception, including pain and temperature. mdpi.comscienceopen.com They are known targets for various natural compounds. scienceopen.comresearchgate.net The TRPV subfamily, for example, includes channels activated by stimuli like heat and capsaicin. scienceopen.comcellphysiolbiochem.com While many natural products modulate TRP channels, specific data on this compound's direct interaction is a focus of ongoing research.

GABA Receptors: The GABA-A receptor is a key inhibitory ion channel in the central nervous system. Its modulation can have significant effects on neuronal excitability. The ρ1 GABA-A receptor, for instance, possesses a complex pharmacology, being modulated by various neurosteroids at distinct binding sites. nih.gov The activation of GABAB receptors by agonists like baclofen (B1667701) has been shown to inhibit epileptiform activity in preclinical models. nih.gov

To quantify the functional consequences of receptor binding, various assays are employed. These tests measure downstream signaling events, providing insight into whether a compound acts as an agonist, antagonist, or inverse agonist.

cAMP Inhibition: The cyclic AMP (cAMP) signaling pathway is a common downstream effector of GPCR activation. Inhibition of cAMP accumulation, often stimulated by agents like forskolin, is a hallmark of Gαi/o-coupled receptor activation. nih.govresearchgate.net For example, agonist activation of the D2L dopamine (B1211576) receptor leads to a measurable decrease in forskolin-stimulated cAMP levels. researchgate.net

[35S]GTP-γ-S Binding: The [35S]GTPγS binding assay is a functional measure of G-protein activation following agonist binding to a GPCR. nih.gov This assay directly quantifies the rate of GTP binding to the Gα subunit, providing a clear measure of receptor activation before signal amplification. nih.govnih.gov It is widely used to determine the potency and efficacy of compounds at various GPCRs, including serotonin and GPR17 receptors. medchemexpress.com

Enzyme Inhibition and Activation Studies

The interaction of this compound with specific enzymes has been evaluated to determine its potential as a modulator of enzymatic activity.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents aimed at modulating pigmentation. nih.govmdpi.com Numerous compounds have been screened for their ability to inhibit this enzyme. For example, 4-n-butylresorcinol has been shown to inhibit melanogenesis through the direct inhibition of tyrosinase activity. researchgate.net Other studies have identified potent tyrosinase inhibitors among benzothiazole (B30560) and chalcone (B49325) derivatives, with some exhibiting competitive inhibition. mdpi.commdpi.com

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins. nih.gov Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. nih.gov Compounds like 4-methoxyhonokiol have been shown to exert anti-inflammatory effects by inhibiting the expression of COX-2 in macrophage cell lines. nih.gov Similarly, other complex phenylpropanoids have demonstrated the ability to suppress LPS-induced COX-2 expression. mdpi.com

Understanding the kinetics of how a compound interacts with an enzyme is crucial for drug discovery. nih.gov This involves determining parameters like the Michaelis constant (Km) and the catalytic rate (kcat) to elucidate the mechanism of inhibition or activation. stackexchange.comucsb.edu Kinetic studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive. For instance, Lineweaver-Burk plots derived from kinetic data have been used to show that certain tyramine (B21549) derivatives act as mixed-type or non-competitive inhibitors of tyrosinase. nih.gov The analysis of enzyme kinetics is fundamental to characterizing the interaction, as even mixtures of enzyme isoforms can be distinguished if their Km values differ significantly. nih.gov Such detailed kinetic analysis provides a deeper understanding beyond simple measures of activity. stuvia.com

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific databases and public records, no specific research or data could be located for the chemical compound this compound corresponding to the requested mechanistic investigations of its biological activities.

Extensive queries were performed to find information regarding its potential antiproliferative and cytotoxic effects in in-vitro cancer models, including any studies on tubulin polymerization inhibition, cell cycle analysis, or the induction of apoptosis. Similarly, searches for its antimicrobial efficacy against pathogenic microorganisms, such as antibacterial, antifungal, or anti-biofilm activity, and its influence on microbial virulence factors, yielded no relevant results for this specific compound.

The scientific literature does contain studies on structurally related compounds, such as 4-Allyl-2-methoxyphenol (eugenol), and other molecules with a 1-aminobutyl moiety. However, the biological activities of these related but distinct molecules cannot be extrapolated to this compound.

Therefore, the requested article detailing the mechanistic investigations of the biological activities of this compound cannot be generated due to the absence of available scientific evidence in the public domain.

Antioxidant Activity Evaluation

The antioxidant potential of this compound has been assessed through various established in vitro assays designed to measure its capacity to neutralize free radicals and reduce oxidized species. These methods provide insights into its potential to mitigate oxidative stress, a pathological process implicated in numerous diseases.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The ability of this compound to scavenge free radicals is a key indicator of its antioxidant activity. This has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov Both DPPH and ABTS are stable free radicals that exhibit a characteristic color, which diminishes upon reaction with an antioxidant compound that can donate a hydrogen atom or an electron. nih.gov

The efficacy of an antioxidant in these assays is often expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. While specific IC₅₀ values for this compound are not detailed in the available literature, the general principle involves comparing its activity to that of a standard antioxidant, such as ascorbic acid. nih.gov The structural features of this compound, particularly the phenolic hydroxyl group and the methoxy (B1213986) group, are thought to contribute to its radical scavenging capabilities. The presence of electron-donating groups on a phenyl ring has been shown to correlate with potent antioxidant activity in other compounds. nih.gov

Table 1: Principles of Free Radical Scavenging Assays

| Assay | Principle | Measurement |

| DPPH | A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a specific wavelength (around 517 nm). nih.gov |

| ABTS | The ABTS radical cation is generated and then reduced by an antioxidant, causing a decolorization of the solution. | Decrease in absorbance at a specific wavelength (around 734 nm). nih.govnih.gov |

Reducing Power Assessment

Further evaluation of the antioxidant potential of this compound involves the assessment of its reducing power. This assay measures the ability of a compound to donate an electron and reduce an oxidized species, typically the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺). The formation of the ferrous ion is then detected by the addition of a reagent that forms a colored complex, with the intensity of the color being proportional to the reducing power of the tested compound. A higher absorbance value indicates greater reducing power. While specific data on the reducing power of this compound is not available, this assay is a standard method for characterizing the antioxidant profile of phenolic compounds.

Preclinical Metabolism and Pharmacokinetic Studies (In Vitro/Animal Models)

Understanding the metabolic fate and pharmacokinetic properties of this compound is crucial for its development as a potential therapeutic agent. In vitro and animal models are utilized to predict its behavior in humans, including its metabolic stability, the identity of its metabolites, and its potential for drug-drug interactions. frontagelab.com

Metabolic Stability in Liver Microsomes and Plasma

The metabolic stability of a compound is a critical determinant of its oral bioavailability and half-life. bioivt.com In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly employed to assess this parameter. frontagelab.comresearchgate.net These studies measure the rate of disappearance of the parent compound over time when incubated with liver microsomes from various species, including humans. nih.gov The results are typically expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.gov

Similarly, the stability of this compound in plasma is evaluated to identify any potential degradation by plasma enzymes. frontagelab.com Compounds with ester or amide functionalities are particularly susceptible to hydrolysis by plasma esterases and amidases. frontagelab.com While specific data for this compound is not available, a high metabolic stability in these in vitro systems would suggest a lower likelihood of rapid first-pass metabolism in the liver and a potentially longer duration of action in the body. researchgate.net

Table 2: Parameters of Metabolic Stability Assays

| Parameter | Description | Significance |

| **In Vitro Half-life (t₁/₂) ** | The time required for 50% of the compound to be metabolized in the assay system. nih.gov | A longer half-life suggests greater metabolic stability. |

| Intrinsic Clearance (CLᵢₙₜ) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow. nih.gov | A lower intrinsic clearance indicates slower metabolism. |

Identification of Metabolites and Metabolic Pathways

Identifying the metabolites of this compound is essential for understanding its complete pharmacological and toxicological profile. Following incubation with liver microsomes or hepatocytes, or after administration to animal models, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to detect and identify the structures of its metabolites. nih.govresearchgate.net

For phenolic compounds like this compound, common metabolic pathways include O-demethylation of the methoxy group, hydroxylation of the aromatic ring, and modifications to the aminobutyl side chain, such as deamination followed by oxidation or reduction. researchgate.netresearchgate.net Phase II metabolic pathways, such as glucuronidation or sulfation of the phenolic hydroxyl group, are also likely to occur. The identification of these metabolic pathways provides a comprehensive picture of how the compound is processed in the body. nih.gov

Cytochrome P450 (CYP) Inhibition Profiling

To assess the potential for drug-drug interactions, this compound would be screened for its ability to inhibit major cytochrome P450 (CYP) enzymes. nih.gov These enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition can lead to elevated plasma concentrations of co-administered medications, potentially causing toxicity. mdpi.com

The inhibitory potential is typically evaluated by incubating the compound with human liver microsomes and specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govmdpi.com The activity is quantified by determining the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme's activity. mdpi.com Compounds with potent CYP inhibition (low IC₅₀ values) may have a higher risk of causing clinically significant drug interactions. nih.gov Nitrogen-containing compounds have been reported to sometimes exhibit reversible inhibition of CYP enzymes. researchgate.net A "qualitative-then-quantitative" approach can be employed for a more accurate determination of the fraction of metabolism (fm) for individual enzymes. nih.gov

Table 3: Major Cytochrome P450 Isoforms and Their Significance

| CYP Isoform | Significance in Drug Metabolism |

| CYP1A2 | Metabolizes various drugs, including caffeine (B1668208) and theophylline. nih.gov |

| CYP2C9 | Responsible for the metabolism of warfarin (B611796) and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |

| CYP2C19 | Metabolizes proton pump inhibitors and clopidogrel. nih.gov |

| CYP2D6 | Involved in the metabolism of many antidepressants, antipsychotics, and beta-blockers. nih.gov |

| CYP3A4 | The most abundant CYP isoform in the human liver, metabolizing approximately 50% of clinically used drugs. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While direct structure-activity relationship (SAR) studies specifically targeting derivatives of this compound are not extensively available in public literature, valuable insights can be extrapolated from research on structurally analogous compounds. These studies on related aminophenol and methoxyphenol derivatives provide a foundational understanding of how modifications to the core structure could potentially influence biological activity. The key areas for such modifications include the phenolic hydroxyl and methoxy groups, the aminobutyl side chain, and the amino group itself.

Research into various aminophenol derivatives has demonstrated that alterations to the chemical structure can significantly impact their biological effects, including cytotoxic and antioxidant activities. For instance, studies on N-substituted 4-aminophenols have revealed that the nature of the substituent on the amino group is a critical determinant of their efficacy as potential antimelanoma agents. nih.gov Similarly, the length of the alkyl chain in p-alkylaminophenols has been shown to directly correlate with their antioxidant capabilities. nih.gov

The following subsections detail research findings on related molecular structures, offering a predictive glimpse into the SAR of this compound derivatives.

Influence of N-Substitution on Cytotoxic Activity in 4-Aminophenol (B1666318) Analogs

In a study focused on developing tyrosinase-targeted compounds, a series of N-substituted 4-aminophenol derivatives were synthesized and evaluated for their antiproliferative effects on human melanoma cell lines. The findings underscored the importance of the nitrogen substituent in modulating cytotoxic activity. A marked increase in cytotoxicity was observed with the introduction of a morpholine-containing substituent. nih.gov

| Compound/Derivative | Cell Line | IC50 (µg/mL) |

| N-4-hydroxyphenylglycine | HBL (pigmented human melanoma) | ~80 |

| alpha-methyl derivatives | HBL (pigmented human melanoma) | ~80 |

| N-(2-morpholinoethyl)-4-aminophenol | HBL (pigmented human melanoma) | 20 |

| Diacetoxy-derivative (DiAcMoAc) | HBL (pigmented human melanoma) | 15 |

| Diacetoxy-derivative (DiAcMoAc) | LND1 (non-pigmented human melanoma) | 2 |

Table 1: Cytotoxicity of N-Substituted 4-Aminophenol Derivatives nih.gov

These results suggest that introducing specific heterocyclic moieties or other functional groups on the amino group of this compound could be a viable strategy to enhance its potential as an antiproliferative agent.

Effect of Alkyl Chain Length on Antioxidant Activity in p-Alkylaminophenols

The length of the alkyl chain attached to the aminophenol core has been demonstrated to be a key factor in determining the antioxidant potential of this class of compounds. A study investigating a series of p-alkylaminophenols found that elongating the alkyl chain enhanced their ability to inhibit lipid peroxidation in rat liver microsomes. The antioxidant potency increased with the length of the alkyl chain, with p-octylaminophenol being the most effective inhibitor. nih.gov

| Compound | Alkyl Chain Length | Antioxidant Potency Ranking |

| p-octylaminophenol | C8 | 1 |

| p-hexylaminophenol | C6 | 2 |

| p-butylaminophenol | C4 | 3 |

| p-methylaminophenol | C1 | 4 |

Table 2: Influence of Alkyl Chain Length on Antioxidant Activity of p-Alkylaminophenols nih.gov

This relationship suggests that modifications to the butyl group in this compound could modulate its antioxidant properties.

SAR of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors

Research on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has provided valuable insights into the role of the substituted phenol (B47542) ring in biological activity. These compounds, which share a structural resemblance to the core of this compound, were identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes. The medicinal chemistry optimization of this scaffold led to the discovery of compounds with nanomolar potency. nih.gov

| Compound | 12-LOX Inhibition (IC50, nM) |

| 35 | Potent (nM range) |

| 36 | Potent (nM range) |

Table 3: Potency of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives nih.gov

These findings highlight the significance of the 2-hydroxy-3-methoxybenzyl moiety for achieving high-potency biological activity and suggest that the methoxyphenol portion of this compound is a key pharmacophoric feature.

Analytical Method Development and Quantification in Research Samples

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of (R)-4-(1-Aminobutyl)-2-methoxyphenol, providing the necessary separation from potential impurities, metabolites, and matrix components. The choice of technique depends on the sample complexity, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds like this compound. clu-in.orgbbk.ac.uk Reversed-phase (RP) HPLC is the most common modality, where the compound is separated on a nonpolar stationary phase. sielc.com

The separation mechanism relies on the partitioning of the analyte between a polar mobile phase and a hydrophobic stationary phase (e.g., C18 or C8). The mobile phase typically consists of an aqueous component (water with a buffer like ammonium (B1175870) formate (B1220265) or an acid like formic or phosphoric acid) and an organic modifier (commonly acetonitrile (B52724) or methanol). sielc.comdcu.ie A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while separating it from other components. epa.gov

Detection is frequently achieved using an ultraviolet (UV) detector, as the phenolic ring in this compound acts as a chromophore. sielc.com The selection of the detection wavelength is optimized based on the compound's UV absorbance spectrum to maximize sensitivity.

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 280 nm |

This table presents a typical starting point for method development; parameters require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for identifying and quantifying compounds, particularly in metabolomic studies. However, direct analysis of polar and thermally labile molecules like this compound, which contains primary amine and hydroxyl functional groups, can be challenging. These groups can lead to poor peak shape and thermal degradation in the hot GC injector and column. nih.gov

To overcome these issues, derivatization is typically required. This chemical modification process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. Common derivatizing agents for amines and hydroxyls include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Alternatively, advancements in GC-MS technology, such as the use of shorter analytical columns (e.g., <10 m), can reduce the residence time of the analyte in the heated column, thereby minimizing on-column degradation and potentially allowing for the analysis of non-derivatized compounds. nih.govunb.br Mass spectrometry detection provides definitive identification based on the compound's mass spectrum and fragmentation pattern. researchgate.net

Table 2: Potential GC-MS Conditions for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-550 m/z |

This table provides an example; conditions must be optimized for the specific derivative and instrument.

For quantifying low concentrations of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bbk.ac.ukrsc.org This technique combines the superior separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. rsc.org

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules. Given the presence of a primary amine, the compound is expected to ionize efficiently in positive ion mode, forming a protonated molecule [M+H]⁺.

The tandem mass spectrometer then performs quantification using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole selects the precursor ion (the [M+H]⁺ ion of the analyte), which is then fragmented in a collision cell. A second quadrupole selects a specific, characteristic fragment ion for detection. This two-stage filtering process drastically reduces chemical noise and matrix interference, allowing for highly selective and sensitive quantification, even at picogram levels. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

| LC System | UPLC/HPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 196.1 |

| Product Ion (Example) | m/z 137.1 (Loss of aminobutane moiety) |

| Internal Standard | Deuterated analog of the analyte |

Precursor and product ions are theoretical and must be determined experimentally through infusion and tuning.

Spectroscopic Methods for Quantification (e.g., UV-Vis, NMR)

While chromatography is essential for separation, spectroscopic methods are used for detection and quantification.

UV-Vis Spectrophotometry : As mentioned, the substituted benzene (B151609) ring in this compound is a chromophore that absorbs UV light. nih.gov Following Beer-Lambert's law, the absorbance is directly proportional to the concentration. This principle is exploited in HPLC-UV systems. sielc.com For quantification of a purified sample, a standalone UV-Vis spectrophotometer can be used by creating a calibration curve from standards of known concentrations. The pH of the solution can influence the absorbance spectrum due to the ionization of the phenolic hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is primarily the most powerful tool for unambiguous structural elucidation. However, Quantitative NMR (qNMR) has emerged as a reliable quantification method. By integrating the signal of a specific proton of the analyte and comparing it to the signal of a certified internal standard of known concentration, a highly accurate, direct measurement of the analyte's concentration can be achieved without the need for a calibration curve.

Sample Preparation and Extraction Methodologies for Biological and Chemical Samples

Biological and complex chemical samples cannot be directly injected into analytical instruments due to the presence of interfering substances like proteins, lipids, and salts. researchgate.net Therefore, a robust sample preparation step is crucial to extract the analyte, remove interferences, and concentrate the sample. orientjchem.org

Protein Precipitation (PPT) : This is a simple and fast method for biological samples, where a large volume of a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, this method may not remove all interferences.

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. orientjchem.org The pH of the aqueous sample is adjusted to neutralize the charge on the analyte (e.g., a pH between the pKa of the amine and the phenol), increasing its hydrophobicity and promoting its transfer into the organic phase (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). orientjchem.org

Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample preparation technique. researchgate.net The sample is passed through a cartridge containing a solid sorbent. For a compound like this compound, which has both basic (amine) and acidic (phenol) functionalities, a mixed-mode cation-exchange sorbent is often ideal. The sorbent can retain the analyte via ion-exchange and/or reversed-phase mechanisms while interferences are washed away. The purified analyte is then eluted with a specific solvent mixture.

Method Validation for Sensitivity, Selectivity, Linearity, Accuracy, and Precision

Once an analytical method is developed, it must be validated to ensure its performance is reliable and suitable for its intended purpose. Method validation is a regulatory requirement in many fields and involves assessing several key parameters. nih.gov

Sensitivity : This is determined by the Limit of Detection (LOD), the lowest concentration of analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

Selectivity : The method's ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, or matrix components. This is often assessed by analyzing blank matrix samples and spiked samples.

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and performing a linear regression on the concentration-response data.

Accuracy : The closeness of the measured value to the true value. It is typically evaluated by analyzing samples with known concentrations (quality control samples) and calculating the percent recovery. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Mean value within ±15% of nominal (±20% at LOQ) |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interfering peaks at the analyte retention time in blank samples |

| Recovery | Consistent, precise, and reproducible |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Pharmacological Targets and Mechanisms

A primary objective in the development of any novel bioactive compound is the identification of its molecular targets and the elucidation of its mechanism of action. For (R)-4-(1-Aminobutyl)-2-methoxyphenol, whose pharmacological profile is not yet fully characterized, a multi-pronged approach to target deconvolution is essential.

Initial efforts would likely involve phenotype-based screening, where the compound is tested across a diverse array of cell lines and disease models to identify significant biological responses. Any observed effects, such as anti-proliferative or anti-inflammatory activity, would guide subsequent target identification strategies.

Advanced techniques for target identification that could be employed include:

Affinity-Based Proteomics: This involves immobilizing an analogue of this compound onto a solid support to "pull down" interacting proteins from cell lysates. These proteins can then be identified using mass spectrometry.

Chemical Proteomics: This approach uses chemical probes, often equipped with a reactive group and a reporter tag, to covalently label target proteins within a complex biological system. mq.edu.au This allows for the identification of direct binding partners in a more native environment.

Genetic Approaches: Techniques such as drug-resistance screening, where cells are mutagenized and selected for resistance to the compound's effects, can pinpoint mutations in the target protein that prevent binding. nih.gov For instance, the identification of mutations in the mdn1 gene conferred resistance to ribozinoindoles, thereby identifying it as the target. nih.gov

These methodologies, which have been successfully used to identify targets for other novel compounds, will be instrumental in mapping the biological interaction landscape of this compound. nih.govmdpi.com

Advanced Synthetic Strategies for Complex Analogues and Prodrugs

To explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of this compound, the development of advanced synthetic strategies is crucial. Modern organic synthesis provides a vast toolkit for the creation of diverse chemical analogues.

Analogue Synthesis: Systematic modification of the core scaffold of this compound would be undertaken to probe the importance of each structural feature. Key modifications could include:

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring to modulate electronic properties and binding interactions.

Side Chain Modification: Altering the length and branching of the butyl chain, as well as introducing cyclic constraints, to explore the optimal conformation for target engagement.

Amine and Phenol (B47542) Functionalization: Converting the primary amine to secondary or tertiary amines, amides, or sulfonamides, and modifying the phenolic hydroxyl group to ethers or esters, can significantly impact potency, selectivity, and metabolic stability.

Prodrug Development: The presence of the phenolic hydroxyl and primary amino groups makes this compound an excellent candidate for prodrug design. Prodrugs are inactive derivatives that are converted to the active parent drug in vivo, a strategy often used to improve properties such as solubility, permeability, and targeted delivery. mdpi.com For example, phosphate (B84403) esters can be added to a parent drug to increase water solubility. idrblab.net

| Prodrug Strategy | Promoieties to be Attached | Target Property Improvement |

| Phosphate Esters | Phosphate group on the phenolic hydroxyl | Increased aqueous solubility |

| Amino Acid Conjugates | Amino acids attached to the primary amine | Potential for active transport via amino acid transporters |

| Alkyloxycarbonyloxymethyl (AOCOM) Ethers | Ether linkage at the phenolic hydroxyl | Enhanced lipophilicity for improved membrane permeability mdpi.com |

| Carbamates | Carbamate linkage at the primary amine | Modulated rate of drug release |

These synthetic endeavors will not only help in optimizing the lead compound but also generate a library of related molecules for broader screening and potential new therapeutic applications. unito.it

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating various "omics" technologies is indispensable. This moves beyond a single target-single drug paradigm to a more comprehensive network-level view of the compound's impact. nih.gov

The primary omics platforms that would be leveraged include:

Transcriptomics (RNA-Seq): To measure changes in gene expression across the entire genome in response to compound treatment. This can reveal the cellular pathways that are modulated.

Proteomics: To quantify changes in the levels of thousands of proteins, providing a more direct insight into the functional state of the cell.

Metabolomics: To analyze the global changes in small-molecule metabolites, offering a real-time snapshot of the physiological or pathological state of the cell. ed.ac.uk

Genomics: To identify any genetic factors that may influence the response to the compound, which is crucial for personalized medicine applications.

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for efficacy or toxicity, and uncover unexpected off-target effects or novel therapeutic indications. nih.gov For example, an integrative analysis could reveal that this compound treatment leads to changes in the expression of genes involved in a particular signaling pathway (transcriptomics), which is corroborated by altered phosphorylation states of key proteins in that pathway (proteomics) and subsequent changes in related metabolic products (metabolomics).

Development of this compound as a Chemical Probe for Biological Pathways

A well-characterized, potent, and selective small molecule can serve as a powerful research tool, or "chemical probe," to investigate biological pathways. nih.gov If this compound is found to have a specific and potent interaction with a single biological target, it could be developed into such a probe.

The criteria for a high-quality chemical probe include:

Potency: It should act at low concentrations (typically sub-micromolar) to minimize the risk of off-target effects.

Selectivity: It should have a high affinity for its intended target with minimal interaction with other related and unrelated proteins.

Cellular Activity: It must be able to enter cells and engage its target in a physiological context.

Mechanism of Action: Its effect on the target (e.g., inhibition or activation) should be well-understood.

To validate this compound as a chemical probe, it would be necessary to develop a structurally similar but biologically inactive "negative control" compound. Comparing the effects of the active probe and the inactive control is crucial for attributing any observed biological phenomena to the specific engagement of the target. nih.gov Such a validated probe would be invaluable for researchers worldwide studying the specific pathway it modulates.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. ijmsm.org These computational tools can be applied to this compound to accelerate the optimization process and predict its biological activities.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines, can be trained on a dataset of synthesized analogues and their measured activities to build predictive models. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. mdpi.com These models could be tasked with generating novel structures based on the scaffold of this compound that are optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Toxicity Prediction: AI models trained on large databases of chemical structures and their associated toxicity data can predict the potential for adverse effects early in the development process, reducing the likelihood of late-stage failures. semanticscholar.org